molecular formula C21H24N6O B3811003 5-(indol-1-ylmethyl)-N-[(1-methylimidazol-2-yl)methyl]-N-propan-2-yl-1H-pyrazole-3-carboxamide

5-(indol-1-ylmethyl)-N-[(1-methylimidazol-2-yl)methyl]-N-propan-2-yl-1H-pyrazole-3-carboxamide

Cat. No.: B3811003
M. Wt: 376.5 g/mol
InChI Key: NYQSBKWZKMYVRS-UHFFFAOYSA-N
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Description

5-(indol-1-ylmethyl)-N-[(1-methylimidazol-2-yl)methyl]-N-propan-2-yl-1H-pyrazole-3-carboxamide is a complex organic compound that features a combination of indole, imidazole, and pyrazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(indol-1-ylmethyl)-N-[(1-methylimidazol-2-yl)methyl]-N-propan-2-yl-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the indole and imidazole intermediates, followed by their coupling with a pyrazole derivative. Common reagents used in these reactions include:

    Indole derivatives: Prepared through Fischer indole synthesis or other methods.

    Imidazole derivatives: Synthesized via Debus-Radziszewski imidazole synthesis or other routes.

    Pyrazole derivatives: Obtained through cyclization reactions involving hydrazines and 1,3-diketones.

The final coupling reaction often requires the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) under mild conditions to form the desired carboxamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

5-(indol-1-ylmethyl)-N-[(1-methylimidazol-2-yl)methyl]-N-propan-2-yl-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The indole and pyrazole rings can be oxidized using reagents like mCPBA (meta-chloroperoxybenzoic acid) or other oxidizing agents.

    Reduction: The compound can be reduced using hydrogenation or other reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the indole and imidazole rings.

Common Reagents and Conditions

    Oxidation: mCPBA, potassium permanganate (KMnO4), or other oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst, LiAlH4, or sodium borohydride (NaBH4).

    Substitution: Halogenating agents, alkylating agents, or acylating agents under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides or other oxidized derivatives, while reduction may produce deoxygenated or hydrogenated products.

Scientific Research Applications

5-(indol-1-ylmethyl)-N-[(1-methylimidazol-2-yl)methyl]-N-propan-2-yl-1H-pyrazole-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Organic Synthesis: Utilized as a building block for the synthesis of more complex molecules.

    Material Science: Investigated for its potential use in the development of novel materials with specific electronic or photonic properties.

Mechanism of Action

The mechanism of action of 5-(indol-1-ylmethyl)-N-[(1-methylimidazol-2-yl)methyl]-N-propan-2-yl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    5-(2-methylimidazol-1-yl)isophthalic acid: Used in coordination polymers and metal-organic frameworks (MOFs).

    (1-Methyl-1H-indol-5-yl)methanamine: A simpler indole derivative with potential biological activity.

    5-Fluoro-2-methyl-3-quinolin-2-ylmethyl-indol-1-yl: Another complex indole derivative with potential pharmacological applications.

Uniqueness

5-(indol-1-ylmethyl)-N-[(1-methylimidazol-2-yl)methyl]-N-propan-2-yl-1H-pyrazole-3-carboxamide is unique due to its combination of indole, imidazole, and pyrazole moieties, which confer distinct chemical and biological properties. This structural complexity allows for diverse interactions with molecular targets, making it a valuable compound for various research applications.

Properties

IUPAC Name

5-(indol-1-ylmethyl)-N-[(1-methylimidazol-2-yl)methyl]-N-propan-2-yl-1H-pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N6O/c1-15(2)27(14-20-22-9-11-25(20)3)21(28)18-12-17(23-24-18)13-26-10-8-16-6-4-5-7-19(16)26/h4-12,15H,13-14H2,1-3H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYQSBKWZKMYVRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC1=NC=CN1C)C(=O)C2=NNC(=C2)CN3C=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(indol-1-ylmethyl)-N-[(1-methylimidazol-2-yl)methyl]-N-propan-2-yl-1H-pyrazole-3-carboxamide
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5-(indol-1-ylmethyl)-N-[(1-methylimidazol-2-yl)methyl]-N-propan-2-yl-1H-pyrazole-3-carboxamide
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5-(indol-1-ylmethyl)-N-[(1-methylimidazol-2-yl)methyl]-N-propan-2-yl-1H-pyrazole-3-carboxamide
Reactant of Route 4
5-(indol-1-ylmethyl)-N-[(1-methylimidazol-2-yl)methyl]-N-propan-2-yl-1H-pyrazole-3-carboxamide
Reactant of Route 5
5-(indol-1-ylmethyl)-N-[(1-methylimidazol-2-yl)methyl]-N-propan-2-yl-1H-pyrazole-3-carboxamide
Reactant of Route 6
5-(indol-1-ylmethyl)-N-[(1-methylimidazol-2-yl)methyl]-N-propan-2-yl-1H-pyrazole-3-carboxamide

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